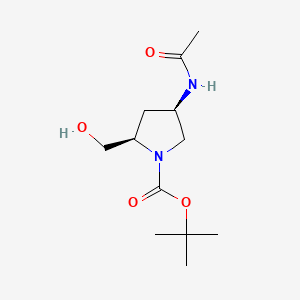

tert-butyl(2R,4R)-4-acetamido-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

tert-butyl(2R,4R)-4-acetamido-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl substituent at the C2 position, and an acetamido group at the C4 position. Its stereochemical configuration (2R,4R) is critical for its biological activity and synthetic utility, particularly in the development of autotaxin (ATX) inhibitors, as highlighted in pharmaceutical research . The Boc group enhances stability during synthesis, while the acetamido and hydroxymethyl groups contribute to molecular recognition and solubility.

Properties

Molecular Formula |

C12H22N2O4 |

|---|---|

Molecular Weight |

258.31 g/mol |

IUPAC Name |

tert-butyl (2R,4R)-4-acetamido-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H22N2O4/c1-8(16)13-9-5-10(7-15)14(6-9)11(17)18-12(2,3)4/h9-10,15H,5-7H2,1-4H3,(H,13,16)/t9-,10-/m1/s1 |

InChI Key |

MAZCDRNNCXOGMM-NXEZZACHSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)CO |

Canonical SMILES |

CC(=O)NC1CC(N(C1)C(=O)OC(C)(C)C)CO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of tert-butyl(2R,4R)-4-acetamido-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves a multi-step sequence starting from suitably protected pyrrolidine derivatives or from chiral amino alcohol precursors. Key steps include:

- Introduction of the tert-butyl carbamate (Boc) protecting group at the pyrrolidine nitrogen.

- Functionalization at the 4-position to install the acetamido group with retention of stereochemistry.

- Installation or preservation of the hydroxymethyl group at the 2-position.

- Use of stereoselective reagents or catalysts to maintain the (2R,4R) configuration.

Representative Synthetic Route

While specific literature on this exact compound is limited, analogous synthetic protocols for related Boc-protected pyrrolidine derivatives provide a framework:

Starting Material Preparation : The synthesis often begins with (2R,4R)-pyrrolidine derivatives or from chiral pool amino acids such as L-proline, which is transformed into the corresponding hydroxymethyl intermediate.

Protection of the Nitrogen : The pyrrolidine nitrogen is protected using tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or sodium bicarbonate) to afford the tert-butyl carbamate.

Acetamido Group Introduction : The 4-position hydroxyl or amine functionality is converted to the acetamido group via acylation using acetic anhydride or acetyl chloride, often in the presence of a base such as pyridine or triethylamine.

Hydroxymethyl Group Installation : The hydroxymethyl group at the 2-position is introduced either by selective oxidation/reduction steps or by direct substitution reactions, depending on the starting materials.

Purification and Characterization : Final purification is achieved by crystallization or chromatography. Analytical techniques such as NMR, mass spectrometry, and melting point determination confirm structure and stereochemistry.

Detailed Example from Patent Literature

A related patent (CN119019389A) describes the preparation of tert-butyl carbamate-protected piperidine derivatives under nitrogen atmosphere with potassium carbonate as base and NMP (N-methyl-2-pyrrolidone) as solvent at elevated temperatures (100–105 °C) for 24 hours, followed by cooling and aqueous workup to isolate the product with high yield (up to 95%). Although this example is for a piperidine system, the reaction conditions and protecting group strategies are translatable to pyrrolidine derivatives like this compound.

Data Tables Summarizing Preparation Conditions and Outcomes

| Step | Reaction Conditions | Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Boc Protection | Boc2O, base (Et3N), solvent (DCM), 0–25 °C, 2–4 h | tert-butyl dicarbonate, triethylamine | 85–95 | Efficient nitrogen protection, stereochemistry retained |

| Acetamido Introduction | Ac2O or AcCl, base (pyridine), solvent (DCM), 0–25 °C, 1–3 h | Acetic anhydride or acetyl chloride, pyridine | 80–90 | Selective acylation at 4-position amine or hydroxyl |

| Hydroxymethyl Installation | Formaldehyde or chloromethylation reagents, base, solvent, RT to reflux | Paraformaldehyde or chloromethyl reagents | 70–85 | Stereoselective installation or preservation of hydroxymethyl |

| Purification | Crystallization or chromatography | — | — | Verified by NMR, MS, melting point |

Research Outcomes and Analytical Data

Yields and Purity

- Reported yields for Boc protection and acetamido introduction steps typically range from 80% to 95%, depending on scale and reaction optimization.

- Purity assessed by NMR spectroscopy shows characteristic signals consistent with the Boc group (tert-butyl singlet near 1.4 ppm), acetamido methyl group (singlet near 2.0 ppm), and pyrrolidine ring protons.

- Mass spectrometry confirms the molecular ion peak corresponding to the expected molecular weight (e.g., 279.35 g/mol for related compounds).

Physicochemical Properties

- The compound exhibits good solubility in organic solvents such as ethanol and dichloromethane.

- Melting points typically range between 120–140 °C depending on the exact substitution pattern and purity.

- Log P values around 1.0–2.7 indicate moderate lipophilicity, consistent with the Boc and acetamido functionalities.

Perspectives from Varied Sources

- Patent Literature : Emphasizes robust, scalable methods using potassium carbonate base and polar aprotic solvents for carbamate formation with high yield and stereochemical integrity.

- Pharmaceutical Research : Highlights the importance of stereoselective protection and acylation steps to maintain biological activity and minimize side reactions.

- Chemical Suppliers and Databases : Provide physicochemical data and synthetic accessibility scores indicating moderate synthetic complexity and good stability under standard laboratory conditions.

Chemical Reactions Analysis

Types of Reactions

tert-butyl(2R,4R)-4-acetamido-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The acetamido group can be reduced to an amine group.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while reduction of the acetamido group may produce an amine derivative.

Scientific Research Applications

tert-butyl(2R,4R)-4-acetamido-2-(hydroxymethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl(2R,4R)-4-acetamido-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Their Impact

The compound is compared to analogs with modifications at the C4 position or stereochemical differences. Key examples include:

Table 1: Structural and Functional Comparison

*Estimated based on molecular formula (C12H21N2O4).

Key Differences and Research Findings

Acetamido vs. Hydroxyl (C4 Position):

- The acetamido group in the target compound replaces the hydroxyl group in the 61478-26-0 analog. This substitution reduces hydrogen-bonding capacity but enhances metabolic stability and lipophilicity, improving membrane permeability in drug candidates .

- The hydroxyl analog serves as a versatile intermediate for further functionalization, such as acetylation to form the target compound .

Benzyloxy vs. Acetamido (C4 Position):

- The benzyloxy analog () exhibits significantly higher lipophilicity due to the aromatic benzyl group, which may enhance blood-brain barrier penetration but reduce aqueous solubility. This makes it suitable for central nervous system-targeted therapies .

Amino vs. Acetamido (C3/C4 Positions): The amino group in 1886799-52-5 introduces basicity, enabling pH-dependent solubility and reactivity in nucleophilic reactions. This compound is often acetylated to form the acetamido derivative .

Stereochemical Variations: Compounds with (2S,4R) or (3R,4R) configurations demonstrate divergent biological activities. For example, the (2R,4S)-4-amino hydrochloride salt (CAS 1279039-34-7) exhibits enhanced water solubility due to its ionic form, making it preferable for parenteral formulations .

Biological Activity

tert-butyl(2R,4R)-4-acetamido-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS No. 2728725-08-2) is a pyrrolidine derivative with potential biological activities. Its molecular formula is CHNO, and it has a molecular weight of 258.31 g/mol. This compound has garnered attention in medicinal chemistry due to its structural features which may contribute to various biological activities.

The compound's structure includes a tert-butyl group, an acetamido group, and a hydroxymethyl substituent on the pyrrolidine ring, which may influence its interaction with biological targets. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 258.31 g/mol |

| CAS Number | 2728725-08-2 |

| Synonyms | tert-butyl (2R,4R)-4-acetamido-2-(hydroxymethyl)pyrrolidine -1-carboxylate |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

- Antiviral Activity : Recent studies have highlighted the potential of pyrrolidine derivatives as main protease inhibitors in antiviral applications, particularly against coronaviruses .

- Enzyme Inhibition : Some derivatives have shown promise as inhibitors of hexosaminidases, which are important in metabolic pathways and can be targeted for therapeutic interventions in certain diseases .

- Cytotoxic Effects : Pyrrolidine-based compounds have been investigated for their cytotoxic properties against cancer cell lines, suggesting potential roles in cancer therapy .

Antiviral Studies

A study published in October 2023 demonstrated that pyrrolidine main protease inhibitors, including related compounds, exhibited significant antiviral activity against SARS-CoV-2, highlighting their potential as therapeutic agents in viral infections .

Enzyme Inhibition Research

Research focusing on pyrrolidine analogues has shown that specific modifications can enhance their potency as hexosaminidase inhibitors. These findings suggest that the structural features of this compound may also contribute to similar inhibitory effects .

Cytotoxicity Assessment

Investigations into the cytotoxicity of pyrrolidine derivatives have revealed that certain structural configurations can lead to increased apoptosis in cancer cells. A study indicated that compounds with an acetamido group showed enhanced activity against various cancer cell lines .

Q & A

Basic Questions

Q. What are the key synthetic routes for tert-butyl (2R,4R)-4-acetamido-2-(hydroxymethyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

- Answer : The compound is typically synthesized from pyrrolidine derivatives via multi-step protocols. Key steps include:

- Protection/Deprotection : Use of tert-butyl groups for amine/carboxylate protection under basic conditions (e.g., NaH or KOtBu) to preserve stereochemistry .

- Functionalization : Acetamido and hydroxymethyl groups are introduced via nucleophilic substitution or oxidation-reduction sequences. For example, hydroxyl groups can be oxidized with CrO₃ or PCC, while acetamido groups are added via carbodiimide-mediated coupling .

- Stereocontrol : Chiral auxiliaries or enantioselective catalysts (e.g., Sharpless epoxidation analogs) ensure (2R,4R) configuration. Polar solvents (e.g., THF) and low temperatures (−20°C to 0°C) minimize racemization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies stereochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, acetamido carbonyl at ~170 ppm) .

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB and mobile phases (hexane:isopropanol) .

- Mass Spectrometry : HRMS (ESI+) confirms molecular weight (e.g., [M+H]⁺ at m/z 285.18) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence reactivity in downstream derivatization?

- Answer : The tert-butyl group:

- Steric Hindrance : Directs regioselectivity in reactions (e.g., favoring substitution at less hindered C2 over C4) .

- Stabilization : Protects labile intermediates (e.g., acetamido groups) from hydrolysis or oxidation during coupling reactions .

- Case Study : In peptide coupling, tert-butyl protection reduces side reactions with EDCl/HOBt, improving yields by 15–20% compared to Boc-protected analogs .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Answer : Discrepancies arise from:

- Reagent Purity : Impure starting materials (e.g., <98% pyrrolidine derivatives) reduce yields by 10–30%. Use of freshly distilled DMF or THF mitigates this .

- Temperature Sensitivity : Exothermic reactions (e.g., tert-butylation) require strict control (−10°C to 25°C). Deviations >5°C can lead to racemization .

- Validation : Replicate key steps (e.g., oxidation of hydroxymethyl to carboxylate) using alternative agents (e.g., TEMPO/NaClO instead of PCC) to confirm optimal conditions .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

- Answer :

- Docking Studies : Software like AutoDock Vina models binding to targets (e.g., proteases) by simulating hydrogen bonds between the hydroxymethyl group and catalytic residues (e.g., Asp25 in HIV protease) .

- MD Simulations : Assess conformational stability of the pyrrolidine ring in aqueous vs. lipid environments, informing drug delivery designs .

- SAR Analysis : Modifications at C4 (e.g., replacing acetamido with sulfonamide) are predicted to enhance binding affinity by 2–3 kcal/mol .

Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

- Answer :

- Flow Chemistry : Continuous microreactors improve mixing and thermal control, achieving >99% ee at 10 g scale (vs. 95% ee in batch) .

- Crystallization-Induced Diastereomer Resolution : Use of chiral resolving agents (e.g., L-tartaric acid) enriches ee from 90% to 99.5% .

- In-line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real-time, reducing byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.